molecular formula C7H14OS B1220256 3,3-Dimethyl-1-(methylsulfanyl)butan-2-one CAS No. 39199-12-7

3,3-Dimethyl-1-(methylsulfanyl)butan-2-one

Cat. No. B1220256
Key on ui cas rn: 39199-12-7
M. Wt: 146.25 g/mol
InChI Key: MHHUUPYWCAKNBW-UHFFFAOYSA-N
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Patent
US04128581

Procedure details

A solution of 20.4 g (0.14 mol) of 3,3-dimethyl-1-methylthio-2-butanone, 19.6 g (0.28 mol) of hydroxylamine hydrochloride and 14.8 g (0.14 mol) of anhydrous sodium carbonate in 140 ml of 95% ethanol and 80 ml of water was heated at reflux for 16 hr. The resulting nearly colorless solution was stripped of volatiles on a rotary evaporator to yield a two layered liquid residue. This residue was extracted with four portions of ethyl acetate. The organic extract was dried over magnesium sulfate, filtered from the drying agent and stripped of solvent. Distillation of the residue gave the desired product as a colorless liquid, b. 83° C./0.6 mm Hg, nD22 1.4989.
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step One
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=O)[CH2:4][S:5][CH3:6].Cl.[NH2:11][OH:12].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.O>[CH3:1][C:2]([CH3:9])([CH3:8])[C:3](=[N:11][OH:12])[CH2:4][S:5][CH3:6] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
20.4 g
Type
reactant
Smiles
CC(C(CSC)=O)(C)C
Name
Quantity
19.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
14.8 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
140 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hr
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The resulting nearly colorless solution was stripped of volatiles on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to yield a two layered liquid residue
EXTRACTION
Type
EXTRACTION
Details
This residue was extracted with four portions of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered from the drying agent
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC(C(CSC)=NO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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